Aluminium isopropoxide
Overview
Description
Aluminium isopropoxide is a chemical compound with the formula Al(O-i-Pr)₃, where i-Pr represents the isopropyl group (–CH(CH₃)₂). This colourless solid is widely used as a reagent in organic synthesis. It is known for its utility in various chemical reactions, particularly in the reduction of ketones and aldehydes .
Mechanism of Action
Target of Action
Aluminium isopropoxide primarily targets ketones and aldehydes . It acts as a catalyst in the Meerwein-Ponndorf-Verley (MPV) reduction, where it facilitates the reduction of these compounds to their corresponding alcohols .
Mode of Action
The mode of action of this compound involves a catalytic cycle with a six-member ring transition state . Starting with the aluminium alkoxide, a carbonyl oxygen is coordinated to achieve a tetra-coordinated aluminium intermediate. The hydride is then transferred to the carbonyl from the alkoxy ligand via a pericyclic mechanism . At this point, the new carbonyl dissociates and gives a tri-coordinated aluminium species. Finally, an alcohol from the solution displaces the newly reduced carbonyl to regenerate the catalyst .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reduction of ketones and aldehydes to alcohols . This process, known as the MPV reduction, is highly chemoselective and uses a cheap, environmentally friendly metal catalyst .
Result of Action
The result of this compound’s action is the conversion of ketones and aldehydes to their corresponding alcohols . This transformation is highly selective, making this compound a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other reactants and the reaction conditions. For example, the presence of a sacrificial alcohol is necessary for the MPV reduction . Additionally, the reaction is reversible and driven by the thermodynamic properties of the intermediates and products .
Biochemical Analysis
Biochemical Properties
Aluminium isopropoxide is a versatile and inexpensive Lewis acid catalyst and dehydrating agent widely used in the field of organic transformations . It is assumed that the tetrameric cluster disaggregates in these reactions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a Lewis acid catalyst in organic transformations. It can catalyze various reactions such as Meerwein–Ponndorf–Verley–Oppenauer (MPVO) reactions and ring-opening polymerization of lactides and lactones .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium isopropoxide can be synthesized by reacting aluminium metal with isopropyl alcohol in the presence of a catalyst such as mercuric chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis . The reaction can be represented as: [ 2 \text{Al} + 6 \text{i-PrOH} \rightarrow 2 \text{Al(O-i-Pr)}_3 + 3 \text{H}_2 ]
Industrial Production Methods: Industrially, this compound is prepared by reacting aluminium trichloride with isopropyl alcohol. This method avoids the use of mercury, making it more environmentally friendly . The reaction is as follows: [ \text{AlCl}_3 + 3 \text{i-PrOH} \rightarrow \text{Al(O-i-Pr)}_3 + 3 \text{HCl} ]
Types of Reactions:
Oxidation: It is also used in the Oppenauer oxidation of secondary alcohols to ketones.
Substitution: In the Tishchenko reaction, this compound catalyzes the formation of esters from aldehydes.
Common Reagents and Conditions:
Meerwein–Ponndorf–Verley Reduction: Typically involves this compound and a secondary alcohol such as isopropanol.
Oppenauer Oxidation: Utilizes this compound and an oxidizing agent.
Major Products:
Reduction: Alcohols from ketones and aldehydes.
Oxidation: Ketones from secondary alcohols.
Substitution: Esters from aldehydes.
Scientific Research Applications
Aluminium isopropoxide has a wide range of applications in scientific research:
Biology: Employed in the synthesis of various biologically active compounds.
Industry: Utilized in sol-gel processing to produce alumina nanoparticles and multimetallic oxides.
Comparison with Similar Compounds
Titanium isopropoxide: Similar in structure but used in different catalytic applications.
Aluminium tert-butoxide: A dimeric compound used in similar reactions but with different reactivity.
Uniqueness: Aluminium isopropoxide is unique due to its high chemoselectivity in the Meerwein–Ponndorf–Verley reduction and its ability to catalyze a wide range of organic transformations. Its versatility and effectiveness as a catalyst make it a valuable reagent in both academic and industrial settings .
Properties
CAS No. |
555-31-7 |
---|---|
Molecular Formula |
C3H8AlO |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
aluminum;propan-2-olate |
InChI |
InChI=1S/C3H8O.Al/c1-3(2)4;/h3-4H,1-2H3; |
InChI Key |
XHODMTAOVMFHQJ-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
Canonical SMILES |
CC(C)O.[Al] |
boiling_point |
135 °C @ 10 mm Hg; 131 °C @ 7.5 mm Hg; 125.5 °C @ 5.5 mm Hg; 113 °C @ 2.5 mm Hg; 106 °C @ 1.5 mm Hg; 94 °C @ 0.5 mm Hg |
Color/Form |
White solid WHITE CRYSTALS |
density |
1.025 @ 20 °C |
melting_point |
119 °C |
Key on ui other cas no. |
555-31-7 |
physical_description |
Liquid; OtherSolid |
Pictograms |
Flammable |
shelf_life |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
solubility |
Soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons. |
Synonyms |
2-Propanol Aluminum Salt; Isopropyl Alcohol Aluminum Salt; AIPD; Aliso; Aluminum 2-Propoxide; Aluminum Isopropanolate; Aluminum Isopropioate; Aluminum Isopropylate; Aluminum sec-Propanolate; Aluminum Triisopropoxide; Aluminum Triisopropylate; Aluminu |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of aluminium isopropoxide?
A1: The molecular formula of this compound is Al(OC3H7)3.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 204.25 g/mol.
Q3: What spectroscopic techniques are useful for characterizing this compound?
A3: Several spectroscopic techniques are valuable for characterizing this compound:
- FTIR (Fourier-Transform Infrared Spectroscopy): Provides information about the functional groups present in the molecule, particularly the Al-O bonds and the isopropoxide groups [, , , ].
- NMR (Nuclear Magnetic Resonance Spectroscopy): Offers insights into the structure and dynamics of the molecule, including the coordination environment of the aluminium atom [, , , ]. Both ¹H and ¹³C NMR are commonly used.
- Mass Spectrometry: Useful for determining the molecular weight and fragmentation patterns of the compound, providing evidence for the presence of dimeric, trimeric, and tetrameric species [, ].
- XRD (X-Ray Diffraction): Primarily used to analyze the crystalline structure of this compound in its solid forms [, , , , ].
Q4: How do the physical properties of liquid this compound change over time?
A4: During storage, liquid this compound undergoes a slow molecular rearrangement []. This is evidenced by gradual changes in its physical properties, including density, refractive index, dielectric constant, and viscosity [].
Q5: What are some common applications of this compound as a catalyst?
A5: this compound is widely used as a catalyst in various organic reactions, including:
- Meerwein-Ponndorf-Verley (MPV) Reduction: This reaction involves the reduction of aldehydes and ketones to their corresponding alcohols using a secondary alcohol, typically isopropanol, as the hydrogen source [, , ].
- Ring-Opening Polymerization: this compound can initiate the polymerization of cyclic esters, such as lactides and caprolactones, to form biodegradable polyesters [, , ].
- Claisen Rearrangement: This reaction involves the rearrangement of allyl vinyl ethers to give γ,δ-unsaturated aldehydes or ketones [].
Q6: What factors influence the catalytic activity of this compound?
A6: Several factors can impact the catalytic activity of this compound:
- Presence of Lewis Bases: Adding Lewis bases, such as triphenylphosphine or 4-picoline, to this compound significantly enhances the polymerization rate of lactides [].
- Solvent Effects: The solvent used in the reaction can considerably affect the catalytic activity. For instance, in the MPV reduction, solvents with high hydrogen-bond accepting ability, like ethers, tend to reduce catalytic activity due to the formation of larger aggregates that hinder the access of reactants to the catalytic sites [].
- Deactivation: Water and heavy by-products can deactivate the catalyst. Water can hydrolyze the this compound, while heavy by-products might block the active sites [].
Q7: How does this compound interact with supports when used as a heterogeneous catalyst?
A7: When immobilized on mesoporous supports like SiO2, TiO2, and γ-Al2O3, this compound binds covalently to the surface []. This heterogenization allows for easy catalyst recovery and reuse without significant loss of activity [].
Q8: What are the advantages of using this compound as a heterogeneous catalyst compared to its homogeneous counterpart?
A8: Heterogenized this compound offers several benefits over its homogeneous form:
Q9: How can the amount of aluminium residue in polymers produced using this compound be reduced?
A9: Adding a secondary alcohol, like isopropanol, as a transfer agent during the polymerization process helps to reduce the amount of aluminium remaining in the final polymer product [].
Q10: How is this compound used in preparing alumina materials?
A10: this compound is a common precursor for synthesizing various alumina materials, including:
- Nano Aluminium Hydroxide: Prepared through a hydrolysis-hydrothermal process, where this compound is first hydrolyzed to form pseudoboehmite, which is then transformed into boehmite under hydrothermal conditions [].
- B-Alumina: Synthesized by thermal decomposition of a mixture containing excess sodium isopropoxide and this compound, followed by heating to 1000°C [].
- Mesoporous γ-Alumina: Produced through a sol-gel method using glucose as a template, followed by calcination. The textural properties, crucial for applications like molybdenum-99 adsorption, are influenced by the water to this compound ratio used during synthesis [].
- Al2O3 Thin Films: Prepared by spin-coating a solution of this compound, followed by calcination. These films can be doped with luminescent materials like (Ca,Sr)S:Eu²⁺ for various applications [].
Q11: How does the choice of aluminium source affect the synthesis of zeolite A?
A11: The choice of aluminium source significantly affects the synthesis kinetics, morphology, and properties of zeolite A []:
- This compound: Leads to the formation of zeolite A with spherical morphology and a size of approximately 100 nm [].
- Freshly Prepared Aluminium Hydroxide: When combined with Ludox colloidal silica, it produces well-defined cubic zeolite A crystals ranging from 300 nm to 1 µm in size [].
Q12: Can this compound be used to modify the properties of cotton fabrics?
A12: Yes, combining this compound with hydrolyzed organotrialkoxysilanes can functionalize cotton fabrics []. This treatment enhances crease recovery but may reduce tensile and tear strength. The modified fabrics also exhibit improved hydrophobicity and can be used for mordant dyeing [].
Q13: How does this compound contribute to flame retardancy in ethylene-vinyl acetate (EVA) nanocomposites?
A13: When incorporated into EVA via a sol-gel process, this compound forms nanoparticles within the polymer matrix []. These nanoparticles act as flame retardants, improving the material's fire resistance and allowing it to meet specific safety standards [].
Q14: What are some other applications of this compound?
A14: Besides its uses in catalysis and materials science, this compound finds application in:
- Organic Synthesis: It acts as a reagent in various organic reactions, such as the preparation of farnesylacetone from nerolidol [].
- Surface Treatment: this compound sols are being explored as environmentally friendly alternatives to chromium-based sealants for aluminium alloy anodized films. These sols enhance the corrosion resistance and dyeing properties of the treated surfaces [].
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